Methyl5-(furan-2-carbonyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(furan-2-carbonyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, copper-catalyzed reactions have been employed to produce methyl furan-2-carboxylate derivatives in high yields . These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction could produce furan-2-methanol derivatives .
Scientific Research Applications
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex furan derivatives and heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound has a similar furan-based structure but with a cyanophenyl substituent, which imparts different chemical properties.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Another similar compound with an aminophenyl group, used in different chemical and biological applications.
Uniqueness
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual furan rings and ester functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Biological Activity
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on its anticancer and antibacterial properties.
Chemical Structure and Synthesis
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is characterized by a furan ring structure with a carbonyl group that enhances its reactivity. The synthesis of this compound typically involves the reaction of furan derivatives with various acylating agents, leading to the formation of the desired ester.
1. Anticancer Activity
Research has demonstrated that compounds similar to methyl 5-(furan-2-carbonyl)furan-2-carboxylate exhibit notable cytotoxic effects against various cancer cell lines. A study evaluated several derivatives, including those containing furan moieties, for their anticancer properties against HeLa and HepG2 cell lines.
Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines
Compound | IC50 (µg/mL) - HeLa | IC50 (µg/mL) - HepG2 |
---|---|---|
8c | 62.37 | 120.06 |
1 | 64 | 154.6 |
8a | 143.64 | 96.98 |
The compound (8c) was identified as the most potent, with an IC50 value of 62.37 µg/mL against HeLa cells, indicating strong anticancer activity .
2. Antibacterial Activity
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate also shows promising antibacterial properties. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: MIC Values Against Bacterial Strains
Compound | MIC (µg/mL) - B. subtilis | MIC (µg/mL) - E. coli |
---|---|---|
8c | 250 | 250 |
Control | >500 | >500 |
The derivative (8c) displayed effective antibacterial activity with an MIC of 250 µg/mL against both Bacillus subtilis and Escherichia coli, making it a candidate for further development as an antibacterial agent .
The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its biological effects is believed to involve interaction with cellular targets that influence apoptosis in cancer cells and disrupt bacterial cell wall synthesis in bacteria. The furan ring can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can damage cellular components.
Case Studies and Research Findings
Several studies have focused on the biological activity of furan derivatives:
- Anticancer Studies : In vitro assays demonstrated that methyl furan derivatives could induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction.
- Antibacterial Studies : Research indicated that furan-based compounds could inhibit bacterial growth by disrupting membrane integrity and inhibiting protein synthesis.
- In Vivo Studies : Animal model studies are needed to confirm the efficacy and safety of these compounds before clinical applications can be considered.
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 5-(furan-2-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-14-11(13)9-5-4-8(16-9)10(12)7-3-2-6-15-7/h2-6H,1H3 |
InChI Key |
FBTBJYNIDFHXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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